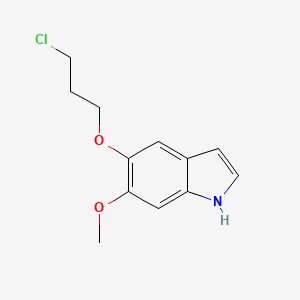
alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group, a nitroacridinyl moiety, and a phenyl ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol typically involves multi-step organic reactions One common method includes the nitration of acridine to form 3-nitroacridine, followed by its reaction with 4-aminophenyl ethanol under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, various alkyl halides.
Major Products Formed
Reduction: Formation of 2-(diethylamino)-1-(4-((3-aminoacridin-9-yl)amino)phenyl)ethanol.
Oxidation: Formation of corresponding oxides and hydroxides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The nitroacridinyl moiety is known to intercalate with DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapy. The diethylamino group enhances the compound’s solubility and cellular uptake, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-carbamimidamido-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}ethanesulfonamide
- N-methylsulfonyl-N-[4-[(3-nitroacridin-9-yl)amino]phenyl]formamide
Uniqueness
Compared to similar compounds, 2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, while the nitroacridinyl moiety provides strong DNA intercalation capabilities, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
32951-79-4 |
|---|---|
Formule moléculaire |
C25H26N4O3 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
2-(diethylamino)-1-[4-[(3-nitroacridin-9-yl)amino]phenyl]ethanol |
InChI |
InChI=1S/C25H26N4O3/c1-3-28(4-2)16-24(30)17-9-11-18(12-10-17)26-25-20-7-5-6-8-22(20)27-23-15-19(29(31)32)13-14-21(23)25/h5-15,24,30H,3-4,16H2,1-2H3,(H,26,27) |
Clé InChI |
SBMVWWAIBUQOFO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


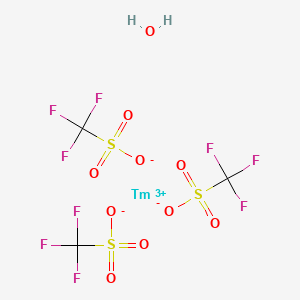
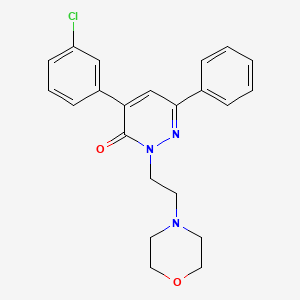
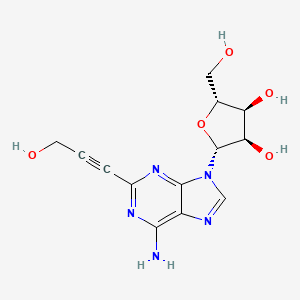
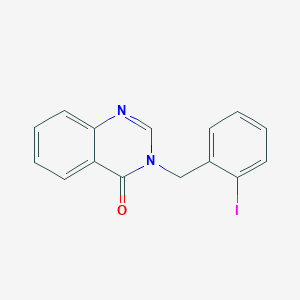
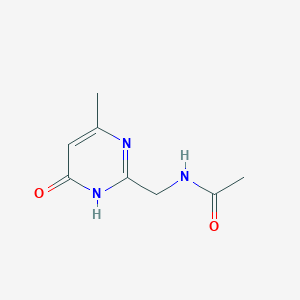
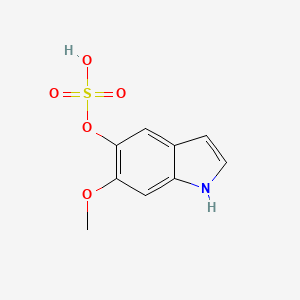
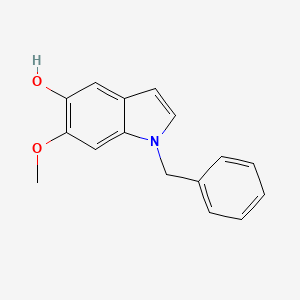

![N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12928576.png)
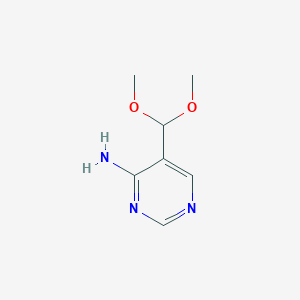
![9H-Purine-9-propanenitrile, 6-[(phenylmethoxy)amino]-](/img/structure/B12928583.png)
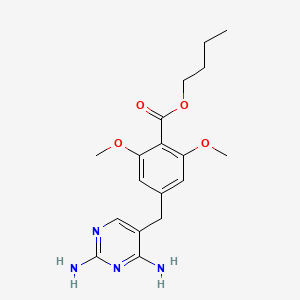
![N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12928617.png)
